molecular formula C11H11FN2O4S B2596187 3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine CAS No. 2418671-89-1

3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine

Katalognummer B2596187
CAS-Nummer: 2418671-89-1
Molekulargewicht: 286.28
InChI-Schlüssel: MLLBCYKIQFDVFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine, also known as CP-673451, is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR). It was first synthesized in 2006 and has since been extensively studied for its potential as an anti-cancer agent.

Wirkmechanismus

3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine works by inhibiting the activity of the PDGFR, which is a receptor tyrosine kinase that plays a key role in the growth and proliferation of cancer cells. By inhibiting this receptor, 3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine prevents the activation of downstream signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and physiological effects:
3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In addition, it has been shown to enhance the effectiveness of other anti-cancer agents when used in combination.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine as an anti-cancer agent is its selectivity for the PDGFR, which minimizes off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine. One area of interest is the development of more soluble analogs of the compound that can be more easily administered in vivo. Another area of interest is the investigation of 3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine in combination with other anti-cancer agents, to determine whether it can enhance their effectiveness. Finally, there is potential for the use of 3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine in the treatment of other diseases that involve the PDGFR, such as fibrotic disorders.

Synthesemethoden

3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine is synthesized through a multi-step process involving the reaction of 3-cyclopent-2-en-1-ylcarbonyl chloride with 5-fluorosulfonyl-2-pyridinylamine. The resulting intermediate is then treated with a base to yield the final product.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to inhibit tumor growth in animal models.

Eigenschaften

IUPAC Name

3-(cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O4S/c12-19(16,17)18-10-5-8(6-13-7-10)11(15)14-9-3-1-2-4-9/h1,3,5-7,9H,2,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLBCYKIQFDVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.